REACTION_SMILES
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[C:1](=[O:2])([O-:3])[O-:4].[Cl:9][c:10]1[n:11][cH:12][c:13]([CH2:16][Cl:17])[cH:14][cH:15]1.[I-:8].[K+:5].[K+:6].[Na+:7].[O:31]=[CH:32][N:33]([CH3:34])[CH3:35].[OH2:30].[OH:18][c:19]1[cH:20][cH:21][c:22]([C:25](=[O:26])[O:27][CH2:28][CH3:29])[cH:23][cH:24]1>>[Cl:9][c:10]1[n:11][cH:12][c:13]([CH2:16][O:18][c:19]2[cH:20][cH:21][c:22]([C:25](=[O:26])[O:27][CH2:28][CH3:29])[cH:23][cH:24]2)[cH:14][cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccc(Cl)nc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CN(C)C=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)c1ccc(O)cc1
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Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)c1ccc(OCc2ccc(Cl)nc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |